Ethyl 7-hydroxycoumarin-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate derivatives involves multiple steps, starting from commercially available compounds. For instance, the synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine from (7-hydroxycoumarin-4-yl)acetic acid represents a specific application, showcasing the compound's versatility as a fluorescent probe in proteins (Braun & Dittrich, 2010). Furthermore, ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized to explore their liquid crystalline properties, highlighting the compound's utility in material science (Srinivasa, Palakshamurthy, & Mohammad, 2018).
Molecular Structure Analysis
The molecular structure of ethyl 7-hydroxycoumarin-4-carboxylate derivatives has been elucidated through various analytical techniques, such as X-ray crystallography. These studies reveal the planar nature of the coumarin core and the specific positioning of the ethyl carboxylate group, which influences the compound's reactivity and interaction with other molecules. The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, for instance, showcases the importance of hydrogen bonds and π-π interactions in determining the supramolecular array of these compounds (Galdámez, García-Beltrán, & Cassels, 2011).
Chemical Reactions and Properties
Ethyl 7-hydroxycoumarin-4-carboxylate undergoes various chemical reactions, contributing to its wide range of applications. Reactions such as the Pechmann condensation highlight its utility in synthesizing hydroxycoumarins, important for their biological and chemical properties. The versatility of the compound is further demonstrated through its ability to form different derivatives with potential biological activities (Hoefnagel, Gunnewegh, Downing, & Bekkum, 1995).
Physical Properties Analysis
The physical properties of ethyl 7-hydroxycoumarin-4-carboxylate derivatives, such as their liquid crystalline behavior, are of particular interest. These properties are influenced by the molecular structure and substituents present on the coumarin ring, which affect the material's mesomorphic behavior and potential applications in display technologies (Srinivasa, Palakshamurthy, & Mohammad, 2018).
Scientific Research Applications
Synthetic Chemistry
- 7-hydroxy-4-substituted coumarins, which include Ethyl 7-hydroxycoumarin-4-carboxylate, have been synthesized using the Pechmann coumarin synthesis method .
- The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
- The experimental results provided a possible mechanism, which could be a reference for future industrialized production of coumarins .
Fluorescent Probes
- Many coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have application value in fluorescent probes .
- Coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives .
- This property has important application value in fluorescent probes, dyes, and optical materials .
Antimicrobial Activity
- It was observed that the ester derivatives of 7-hydroxycoumarins increased the antimicrobial activity of 7-hydroxycoumarin .
Anticancer Activity
- Many coumarin derivatives have been found to inhibit the proliferation of a number of human malignant cell lines in vitro .
- For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
- 4-Methyl-7-oxy-glucoside coumarin can effectively inhibit the proliferation of breast cancer cells .
Antioxidant Activity
- 7-Hydroxymethyl carbamate is being studied as a new antibacterial and antioxidant drug .
- Dalbergin, a natural compound, has important biological activities such as antitumor, antibacterial, and antioxidant activities .
Treatment of Liver Disease
- Wedelolactone, a natural compound, is commonly used in the treatment of septic shock, liver disease, and snakebites to protect the liver .
Natural Fragrances
- Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans .
Inhibition of DNA Gyrase
- Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Antifungal Activity
- Some 7-hydroxy coumarin derivatives have been found to possess activity against a number of fungal strains .
Anticoagulant Activity
Anti-inflammatory Activity
Safety And Hazards
Future Directions
The future directions of Ethyl 7-hydroxycoumarin-4-carboxylate research could involve exploring its potential biological activities. Many coumarin derivatives have been found to exhibit good biological activities and have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
properties
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUERBNQDOIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420669 | |
Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxycoumarin-4-carboxylate | |
CAS RN |
1084-45-3 | |
Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1084-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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